Cas no 171919-34-9 (2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid)

2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid
- SCHEMBL4278185
- 2-[(3e)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid
- 171919-34-9
- EN300-1455150
-
- インチ: 1S/C9H13NO2/c11-9(12)5-8-6-10-3-1-7(8)2-4-10/h5,7H,1-4,6H2,(H,11,12)/b8-5-
- InChIKey: HMBAIVPRKWEZCY-YVMONPNESA-N
- ほほえんだ: OC(/C=C1/CN2CCC/1CC2)=O
計算された属性
- せいみつぶんしりょう: 167.094628657g/mol
- どういたいしつりょう: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.3
- トポロジー分子極性表面積: 40.5Ų
2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1455150-2.5g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 2.5g |
$1988.0 | 2023-06-06 | ||
Enamine | EN300-1455150-5.0g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 5g |
$2940.0 | 2023-06-06 | ||
Enamine | EN300-1455150-0.05g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 0.05g |
$851.0 | 2023-06-06 | ||
Enamine | EN300-1455150-0.1g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 0.1g |
$892.0 | 2023-06-06 | ||
Enamine | EN300-1455150-0.25g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 0.25g |
$933.0 | 2023-06-06 | ||
Enamine | EN300-1455150-1.0g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 1g |
$1014.0 | 2023-06-06 | ||
Enamine | EN300-1455150-10.0g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 10g |
$4360.0 | 2023-06-06 | ||
Enamine | EN300-1455150-1000mg |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 1000mg |
$1014.0 | 2023-09-29 | ||
Enamine | EN300-1455150-250mg |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 250mg |
$933.0 | 2023-09-29 | ||
Enamine | EN300-1455150-0.5g |
2-[(3E)-1-azabicyclo[2.2.2]octan-3-ylidene]acetic acid |
171919-34-9 | 0.5g |
$974.0 | 2023-06-06 |
2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-(3E)-1-azabicyclo2.2.2octan-3-ylideneacetic acidに関する追加情報
Recent Advances in the Study of 2-(3E)-1-azabicyclo[2.2.2]octan-3-ylideneacetic acid (CAS: 171919-34-9)
The compound 2-(3E)-1-azabicyclo[2.2.2]octan-3-ylideneacetic acid (CAS: 171919-34-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the role of 2-(3E)-1-azabicyclo[2.2.2]octan-3-ylideneacetic acid as a key intermediate in the synthesis of novel pharmacophores. Its bicyclic structure, featuring a conjugated double bond, makes it a versatile scaffold for the development of compounds targeting neurological disorders, particularly those involving nicotinic acetylcholine receptors (nAChRs). Researchers have employed advanced computational modeling and X-ray crystallography to elucidate its binding mechanisms, revealing high affinity for α7 nAChR subtypes.
In a 2023 study published in the Journal of Medicinal Chemistry, a team demonstrated the compound's efficacy in modulating neuroinflammatory pathways. Using in vitro models of microglial activation, they showed that derivatives of 171919-34-9 could significantly reduce pro-inflammatory cytokine release by up to 70%, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's. The study also reported improved blood-brain barrier penetration compared to previous generation compounds.
Pharmacokinetic studies have revealed interesting properties of this molecule. Its zwitterionic nature at physiological pH contributes to both good aqueous solubility and membrane permeability, addressing a common challenge in CNS drug development. Recent ADMET profiling indicates favorable metabolic stability with a hepatic clearance rate of <15 mL/min/kg in human microsomes, though researchers note the need for further optimization to reduce potential hERG channel inhibition observed at higher concentrations.
The synthetic accessibility of 171919-34-9 has been improved through recent methodological advances. A 2024 Nature Protocols publication detailed a novel asymmetric synthesis route achieving 92% enantiomeric excess using chiral phase-transfer catalysis, addressing previous challenges in stereocontrol. This development is particularly significant as the (3E)-configuration has shown 30-fold greater biological activity than the (3Z)-isomer in receptor binding assays.
Emerging applications extend beyond neurology, with recent preclinical data suggesting potential in oncology. Molecular docking studies predict strong interactions with mutant IDH1 enzymes, and cell-based assays demonstrate selective cytotoxicity in IDH1-mutant glioma lines at nanomolar concentrations. These findings, while preliminary, open new avenues for structure-activity relationship studies targeting cancer metabolism.
In conclusion, 2-(3E)-1-azabicyclo[2.2.2]octan-3-ylideneacetic acid represents a promising scaffold with multifaceted therapeutic potential. Current research directions focus on optimizing selectivity profiles, developing prodrug formulations to enhance bioavailability, and exploring combination therapies. The compound's unique physicochemical properties and demonstrated biological activities position it as a valuable tool for both medicinal chemistry and chemical biology research in the coming years.
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